3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392243-39-9
Cat. No.: VC4829689
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.35
* For research use only. Not for human or veterinary use.
![3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392243-39-9](/images/structure/VC4829689.png)
Specification
CAS No. | 392243-39-9 |
---|---|
Molecular Formula | C16H12FN3OS |
Molecular Weight | 313.35 |
IUPAC Name | 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Standard InChI Key | PXQZWVASYPAZME-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: ) consists of a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The thiadiazole ring’s sulfur and nitrogen atoms confer electron-deficient properties, enabling π-π stacking and hydrogen-bonding interactions with biological targets . The fluorine atom’s electronegativity enhances metabolic stability and membrane permeability, while the methyl group on the phenyl ring contributes to hydrophobic interactions .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 313.35 g/mol |
logP | 4.39 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 43.9 Ų |
Solubility | Low in aqueous media |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazoles reveals characteristic absorptions for C=N (1550–1600 cm⁻¹), C-S (680–750 cm⁻¹), and amide C=O (1650–1700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the fluorine atom typically show a singlet in the -NMR spectrum at approximately -110 ppm, while the methyl group on the phenyl ring appears as a triplet in -NMR (δ 2.3–2.5 ppm).
Synthesis and Optimization
Conventional Synthesis Pathways
The synthesis involves a multi-step sequence starting with the cyclization of thiosemicarbazides to form the 1,3,4-thiadiazole ring, followed by amide coupling with 3-fluorobenzoic acid . A representative protocol includes:
-
Cyclization: Refluxing 2-methylphenylthiosemicarbazide with ammonium ferric sulfate in aqueous ethanol yields 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine .
-
Amide Formation: Reacting the thiadiazol-2-amine with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | NH₄Fe(SO₄)₂, H₂O, reflux, 30 h | 67–74 |
Amidation | 3-Fluorobenzoyl chloride, DCM | 65–80 |
Industrial-Scale Approaches
Continuous flow chemistry has been proposed to enhance reaction efficiency, reducing reaction times from hours to minutes and improving yields by 15–20% compared to batch processes . Microwave-assisted synthesis further accelerates cyclization steps, achieving >90% purity in under 2 hours.
Biological Activities and Mechanisms
Anticancer Activity
Thiadiazole derivatives exhibit potent cytotoxicity by inhibiting kinases, topoisomerases, and carbonic anhydrases . In vitro studies on analogous compounds demonstrate:
-
ERK1/2 Inhibition: Fluorinated thiadiazoles like compound 24 (IC₅₀ = 0.794 µM) suppress extracellular signal-regulated kinases, inducing G1/S cell cycle arrest in lung carcinoma (A549) cells .
-
Dose-Dependent Cytotoxicity: N-substituted benzamide derivatives show CTC₅₀ values of 12.57 µM against HT29 colon cancer cells, outperforming imatinib .
Structure-Activity Relationships (SARs)
Role of Substituents
-
Fluorine Position: Meta-substitution (3-fluoro) improves anticancer activity compared to ortho- (2-fluoro) or para- (4-fluoro) positions, as seen in comparative studies .
-
Thiadiazole Substitutions: 2-Methylphenyl groups enhance hydrophobic binding to kinase active sites, while bulkier substituents reduce solubility.
Table 3: Activity Comparison of Analogues
Compound | IC₅₀ (µM) | Target Cell Line |
---|---|---|
2-Fluoro isomer | 22.19 | PC3 |
3-Fluoro isomer (This study) | 12.57 | HT29 |
Non-fluorinated | >50 | SKNMC |
Future Directions and Applications
Therapeutic Development
Preclinical studies should prioritize:
-
In Vivo Efficacy: Evaluating pharmacokinetics in murine xenograft models.
-
Combination Therapies: Synergistic effects with platinum-based chemotherapeutics.
Industrial Applications
-
Drug Delivery Systems: Encapsulation in liposomes to improve solubility.
-
Diagnostic Probes: Radiolabeling with for PET imaging of tumor margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume